Diethyl ({5-[(furan-2-yl)methyl]furan-2-yl}methyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl ({5-[(furan-2-yl)methyl]furan-2-yl}methyl)phosphonate is an organic compound that features a phosphonate group attached to a furan ring system Furans are heterocyclic compounds containing a ring structure composed of one oxygen and four carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl ({5-[(furan-2-yl)methyl]furan-2-yl}methyl)phosphonate typically involves the reaction of furan derivatives with phosphonate reagents. One common method is the reaction of 2-furylmethyl bromide with diethyl phosphite under basic conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl ({5-[(furan-2-yl)methyl]furan-2-yl}methyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the phosphonate group under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl ({5-[(furan-2-yl)methyl]furan-2-yl}methyl)phosphonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diethyl ({5-[(furan-2-yl)methyl]furan-2-yl}methyl)phosphonate involves its interaction with molecular targets through its phosphonate and furan groups. The phosphonate group can form strong bonds with metal ions and enzymes, potentially inhibiting their activity. The furan rings can participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl (furan-2-ylmethyl)phosphonate: Similar structure but with only one furan ring.
Diethyl (2-furyl)phosphonate: Contains a single furan ring attached to the phosphonate group.
Diethyl (5-methylfuran-2-yl)phosphonate: Features a methyl group on the furan ring.
Uniqueness
Diethyl ({5-[(furan-2-yl)methyl]furan-2-yl}methyl)phosphonate is unique due to the presence of two furan rings, which can enhance its reactivity and potential applications. The dual furan structure may provide additional binding sites and increase the compound’s versatility in various chemical and biological contexts.
Eigenschaften
CAS-Nummer |
105399-12-0 |
---|---|
Molekularformel |
C14H19O5P |
Molekulargewicht |
298.27 g/mol |
IUPAC-Name |
2-(diethoxyphosphorylmethyl)-5-(furan-2-ylmethyl)furan |
InChI |
InChI=1S/C14H19O5P/c1-3-17-20(15,18-4-2)11-14-8-7-13(19-14)10-12-6-5-9-16-12/h5-9H,3-4,10-11H2,1-2H3 |
InChI-Schlüssel |
SUBZHPCOWHBQGS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC1=CC=C(O1)CC2=CC=CO2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.